molecular formula C14H29ClN2O3 B12433254 3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride

3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride

Cat. No.: B12433254
M. Wt: 308.84 g/mol
InChI Key: BUUMLRRDVMVDIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride is a synthetic organic compound with the molecular formula C14H28N2O3·HCl. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an ethylamino group, a methylpropanamido group, and a methylhexanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Ethylamino Intermediate: The initial step involves the reaction of ethylamine with a suitable precursor to form the ethylamino intermediate.

    Amidation Reaction: The ethylamino intermediate is then reacted with 2-methylpropanoyl chloride to form the 2-(ethylamino)-2-methylpropanamido intermediate.

    Coupling Reaction: The 2-(ethylamino)-2-methylpropanamido intermediate is coupled with 5-methylhexanoic acid under appropriate conditions to form the final product.

    Hydrochloride Formation: The final product is treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific medical conditions.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[2-(Methylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride
  • 3-{[2-(Propylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride
  • 3-{[2-(Butylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride

Uniqueness

3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride is unique due to its specific ethylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

Properties

Molecular Formula

C14H29ClN2O3

Molecular Weight

308.84 g/mol

IUPAC Name

3-[[[2-(ethylamino)-2-methylpropanoyl]amino]methyl]-5-methylhexanoic acid;hydrochloride

InChI

InChI=1S/C14H28N2O3.ClH/c1-6-16-14(4,5)13(19)15-9-11(7-10(2)3)8-12(17)18;/h10-11,16H,6-9H2,1-5H3,(H,15,19)(H,17,18);1H

InChI Key

BUUMLRRDVMVDIF-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)(C)C(=O)NCC(CC(C)C)CC(=O)O.Cl

Origin of Product

United States

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